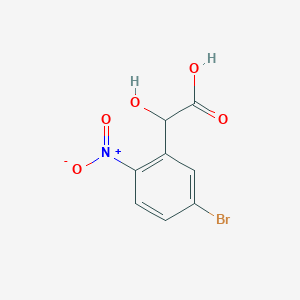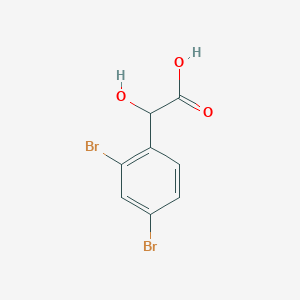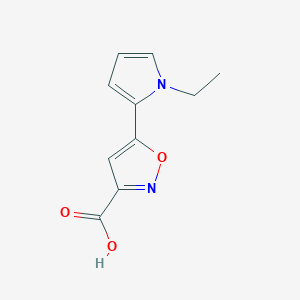
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a pyrazine derivative that has been studied for its various applications in scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride typically involves the chlorination of 3-methylpyrazine. The process includes the following steps:
Chlorination: 3-methylpyrazine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions.
Hydrochloride Formation: The resulting 5-Chloro-2-(chloromethyl)-3-methylpyrazine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Chlorination: Using industrial chlorinators and catalysts to achieve efficient chlorination.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Aplicaciones Científicas De Investigación
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other pyrazine derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: Affect cellular processes by interacting with DNA or proteins.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride: A similar compound with a pyrimidine ring instead of a pyrazine ring.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another compound with similar chlorine substitution but different ring structure.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H7Cl3N2 |
|---|---|
Peso molecular |
213.5 g/mol |
Nombre IUPAC |
5-chloro-2-(chloromethyl)-3-methylpyrazine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c1-4-5(2-7)9-3-6(8)10-4;/h3H,2H2,1H3;1H |
Clave InChI |
ZZYOUWKLWSGXQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1CCl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)






![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)

![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)



